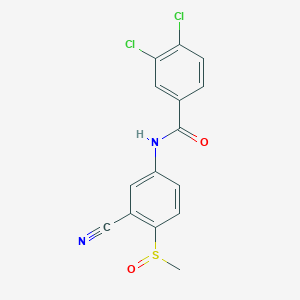

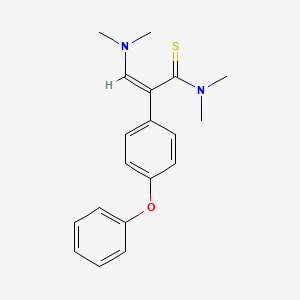

![molecular formula C16H9Cl2N3O B3035491 2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole CAS No. 321571-59-9](/img/structure/B3035491.png)

2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole

Overview

Description

The compound “2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoxazole ring, and a dichlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrazole and benzoxazole rings are aromatic and planar, which could contribute to the overall stability of the molecule. The dichlorophenyl group could introduce steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and benzoxazole rings, and the dichlorophenyl group. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the dichlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the dichlorophenyl group could affect its solubility, melting point, boiling point, and other physical properties .Scientific Research Applications

Herbicide Synthesis

2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole: serves as a crucial intermediate in the synthesis of triazolinone herbicides. For instance, it plays a pivotal role in the production of Sulfentrazone , a potent herbicide developed by FMC in the United States. Sulfentrazone effectively controls annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds .

Chromatographic Analysis

Researchers have investigated the separation and determination of diastereoisomers of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate using chromatographic techniques. This compound’s unique structure makes it amenable to analysis via high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Acid Extraction

The compound has been studied for its ability to extract hydrochloric acid and nitric acid. In particular, it was evaluated alongside propiconazole and tebuconazole for their extraction efficiency. Such applications are relevant in industrial processes and environmental monitoring .

Fungicide Development

As a broad-spectrum systemic 1,2,4-triazole fungicide, diniconazole (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl) pent-1-en-3-ol) has been widely used to control various fungi in crops. Its inhibition of steroid demethylation contributes to its efficacy .

Nitration Process Optimization

Researchers have explored continuous flow microreactors for the nitration of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one —a key intermediate in herbicide synthesis. By optimizing parameters such as flow rate, molar ratios, and reaction temperature, they achieved higher yields compared to traditional batch reactors. The activation energy for this nitration process was determined to be 40.204 kJ/mol .

Kinetics Studies

A characterization kinetics study was conducted on the nitration reaction of the compound. Understanding its reaction kinetics is essential for process optimization and scale-up. The continuous flow microreactor system allowed precise control of temperature and residence time, enhancing overall efficiency .

Safety and Hazards

As with any chemical compound, handling “2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole” would require appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

This could potentially result in the inhibition or activation of certain biochemical pathways .

Biochemical Pathways

Given its potential target, it may influence pathways related to cellular proliferation, differentiation, and stress response .

Pharmacokinetics

Therefore, its bioavailability and how these properties impact its therapeutic potential are currently unknown .

Result of Action

Based on its potential target, it may influence cellular processes such as proliferation, differentiation, and stress response .

properties

IUPAC Name |

2-[1-(2,4-dichlorophenyl)pyrazol-4-yl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O/c17-11-5-6-14(12(18)7-11)21-9-10(8-19-21)16-20-13-3-1-2-4-15(13)22-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPZJTDJFCMCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN(N=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214551 | |

| Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole | |

CAS RN |

321571-59-9 | |

| Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321571-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035415.png)

![2-(4-Chlorophenyl)-1-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1-ethanone](/img/structure/B3035416.png)

![7-Chloro-4-[(3-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3035417.png)

![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)

![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)

![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)